Cas no 41958-06-9 (2-(trifluoromethyl)quinolin-5-ol)
2-(trifluoromethyl)quinolin-5-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-(trifluoromethyl)quinolin-5-ol
- AKIHEFBQARZFPT-UHFFFAOYSA-N
- 2-(Trifluoromethyl)-5-quinolinol
- MFCD15142732
- 41958-06-9
- 2-Trifluoromethyl-5-hydroxyquinoline
- K10207
- 2-(Trifluoromethyl)-5-quinolinol #
- SCHEMBL431762
-
- Inchi: 1S/C10H6F3NO/c11-10(12,13)9-5-4-6-7(14-9)2-1-3-8(6)15/h1-5,15H
- InChI Key: MKLZSDOGVXVHTQ-UHFFFAOYSA-N
- SMILES: N1C2C(=C(O)C=CC=2)C=CC=1C(F)(F)F
Computed Properties
- Exact Mass: 213.04014830g/mol
- Monoisotopic Mass: 213.04014830g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 33.1Ų
2-(trifluoromethyl)quinolin-5-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189000253-250mg |
5-Hydroxy-2-(trifluoromethyl)quinoline |
41958-06-9 | 98% | 250mg |
$755.25 | 2023-09-01 | |
| Alichem | A189000253-500mg |
5-Hydroxy-2-(trifluoromethyl)quinoline |
41958-06-9 | 98% | 500mg |
$1088.45 | 2023-09-01 | |
| Alichem | A189000253-1g |
5-Hydroxy-2-(trifluoromethyl)quinoline |
41958-06-9 | 98% | 1g |
$1815.33 | 2023-09-01 | |
| Ambeed | A553402-100mg |
2-(Trifluoromethyl)quinolin-5-ol |
41958-06-9 | 95% | 100mg |
$375.0 | 2025-04-19 | |
| Ambeed | A553402-250mg |
2-(Trifluoromethyl)quinolin-5-ol |
41958-06-9 | 95% | 250mg |
$597.0 | 2025-04-19 | |
| Ambeed | A553402-1g |
2-(Trifluoromethyl)quinolin-5-ol |
41958-06-9 | 95% | 1g |
$1550.0 | 2025-04-19 | |
| 1PlusChem | 1P01V6JC-100mg |
2-(trifluoromethyl)quinolin-5-ol |
41958-06-9 | 95% | 100mg |
$388.00 | 2024-05-02 | |
| 1PlusChem | 1P01V6JC-250mg |
2-(trifluoromethyl)quinolin-5-ol |
41958-06-9 | 95% | 250mg |
$608.00 | 2024-05-02 | |
| Aaron | AR01V6RO-100mg |
2-(trifluoromethyl)quinolin-5-ol |
41958-06-9 | 95% | 100mg |
$368.00 | 2025-02-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1735683-100mg |
2-(Trifluoromethyl)quinolin-5-ol |
41958-06-9 | 98% | 100mg |
¥3255.00 | 2024-05-14 |
2-(trifluoromethyl)quinolin-5-ol Suppliers
2-(trifluoromethyl)quinolin-5-ol Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
Additional information on 2-(trifluoromethyl)quinolin-5-ol
Recent Advances in the Study of 2-(Trifluoromethyl)quinolin-5-ol (CAS: 41958-06-9) in Chemical Biology and Pharmaceutical Research
2-(Trifluoromethyl)quinolin-5-ol (CAS: 41958-06-9) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a versatile scaffold in drug discovery, particularly in the development of inhibitors targeting various enzymes and receptors. This research brief synthesizes the latest findings on this compound, highlighting its synthetic pathways, biological activities, and potential clinical implications.
A recent study published in the Journal of Medicinal Chemistry (2023) demonstrated the efficacy of 2-(trifluoromethyl)quinolin-5-ol as a potent inhibitor of protein kinases involved in inflammatory pathways. The research team employed a combination of computational docking and in vitro assays to elucidate the binding mechanisms, revealing a high affinity for the ATP-binding sites of specific kinases. These findings suggest that derivatives of this compound could serve as promising candidates for anti-inflammatory drug development.
In another breakthrough, researchers from the University of Cambridge (2024) investigated the antimicrobial properties of 2-(trifluoromethyl)quinolin-5-ol against drug-resistant bacterial strains. The compound exhibited remarkable activity against methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. The study attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity and inhibit essential metabolic enzymes, making it a potential lead for novel antibiotic development.
The synthetic accessibility of 2-(trifluoromethyl)quinolin-5-ol has also been a focus of recent research. A team from MIT (2024) developed a novel, one-pot synthesis method that significantly improves yield and reduces environmental impact compared to traditional routes. This advancement could facilitate large-scale production for further pharmacological evaluation and potential commercialization.
From a structural perspective, the trifluoromethyl group at the 2-position and the hydroxyl group at the 5-position of the quinoline core provide unique electronic and steric properties that enhance binding affinity and metabolic stability. These features have been exploited in the design of targeted therapies, particularly in oncology research where the compound has shown promise as a modulator of tumor microenvironment signaling pathways.
Looking forward, several pharmaceutical companies have initiated preclinical studies on 2-(trifluoromethyl)quinolin-5-ol derivatives, with particular interest in their application for neurodegenerative diseases. Early results suggest potential neuroprotective effects through modulation of oxidative stress pathways, though further validation is required. The compound's versatility and the growing body of research supporting its therapeutic potential make it a molecule worth watching in the coming years of drug discovery and development.
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